

## Misidentification of Therapeutic Target: BAY-2925976 Is Not an EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | BAY-2925976 |           |
| Cat. No.:            | B15544760   | Get Quote |

An assessment of the translational potential of **BAY-2925976** reveals a primary focus on its role as an  $\alpha 2C$ -adrenoceptor antagonist for the treatment of obstructive sleep apnea (OSA), with no current research supporting its development as an epidermal growth factor receptor (EGFR) inhibitor for non-small cell lung cancer (NSCLC).[1][2][3][4][5][6] This fundamental difference in mechanism of action and therapeutic area precludes a direct comparison with EGFR inhibitors.

### BAY-2925976: An Overview

**BAY-2925976**, developed by Bayer, is an alpha-2C adrenergic receptor (ADRA2C) antagonist. [1][2] Preclinical studies have demonstrated its potential in treating OSA by improving the activity of the genioglossus muscle, which plays a key role in maintaining an open airway during sleep.[4] The development of **BAY-2925976** stems from the optimization of a previous compound, fadaltran, with a focus on enhancing selectivity for the α2C-adrenoceptor and improving brain penetration for the treatment of OSA.[3] Phase I clinical trials for **BAY-2925976** in sleep apnea syndrome have been completed.[2]

It is important to distinguish **BAY-2925976** from other compounds in Bayer's oncology pipeline. For instance, Bayer is developing sevabertinib (BAY 2927088), an oral tyrosine kinase inhibitor that targets HER2-mutant NSCLC, which also has activity against EGFR mutations.[7][8][9] This is a separate and distinct molecule from **BAY-2925976**.

# The Intended Comparison: EGFR Inhibitors in NSCLC



The request to compare **BAY-2925976** with EGFR inhibitors for NSCLC is based on a mistaken premise. EGFR inhibitors are a cornerstone of targeted therapy for a subset of NSCLC patients with specific mutations in the EGFR gene. These inhibitors block the signaling pathways that drive tumor growth. The field has evolved from first-generation inhibitors to third-generation drugs like osimertinib, which target resistance mutations such as T790M. The development of fourth-generation inhibitors is now focused on overcoming further resistance mechanisms, including the C797S mutation.

Due to the distinct mechanisms of action and therapeutic targets, a comparative analysis of **BAY-2925976** and EGFR inhibitors is not feasible. There is no available experimental data on **BAY-2925976** in the context of cancer research, and specifically, no studies evaluating its effect on EGFR signaling pathways or NSCLC models.

## Conclusion

The translational potential of **BAY-2925976** is currently being investigated within the field of sleep medicine, specifically for obstructive sleep apnea. There is no scientific evidence to support its evaluation as an EGFR inhibitor for non-small cell lung cancer. Therefore, the creation of a comparison guide, data tables, and signaling pathway diagrams as requested is not possible. The focus of future research and discussion on **BAY-2925976** should be centered on its development as an  $\alpha$ 2C-adrenoceptor antagonist for its intended therapeutic indication.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. BAY-2925976 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. BAY 2925976 AdisInsight [adisinsight.springer.com]
- 3. The journey to the ARα2C antagonist BAY 2925976 for the treatment of obstructive sleep apnea (OSA) American Chemical Society [acs.digitellinc.com]
- 4. BAY-2925976 counteracts obstructive sleep apnea onset in pigs | BioWorld [bioworld.com]



- 5. drughunter.com [drughunter.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. UCSD Non-Small Cell Lung Cancer Clinical Trials for 2025 San Diego [clinicaltrials.ucsd.edu]
- 8. oncology.medicalaffairs.bayer.com [oncology.medicalaffairs.bayer.com]
- 9. UCSF Non-Small Cell Lung Cancer Clinical Trials for 2025 San Francisco Bay Area [clinicaltrials.ucsf.edu]
- To cite this document: BenchChem. [Misidentification of Therapeutic Target: BAY-2925976 Is Not an EGFR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544760#assessing-the-translational-potential-of-bay-2925976-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com